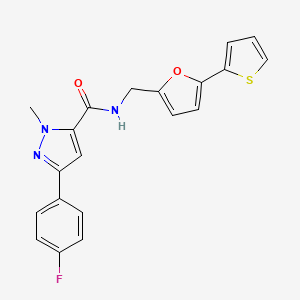
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Decarboxylative Fluorination
A study by Yuan et al. (2017) highlighted the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatics, including compounds structurally related to the chemical . This method allows the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms confer, such as increased stability and lipophilicity Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017.
Carbon−Sulfur Bond Formation
Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, which is applicable in synthesizing complex molecules with potential therapeutic applications. The process showcases the versatility in constructing molecules with sulfur-containing moieties, essential for many drugs' biological activity T. Norris, K. Leeman, 2008.
Synthesis and Characterization of Novel Compounds
McLaughlin et al. (2016) reported on the synthesis and analytical characterization of a research chemical closely related to the compound . Their work underscores the importance of accurate characterization in the development of new synthetic cannabinoids and highlights the role of such compounds in understanding cannabinoid receptor interactions, which could lead to new therapeutic targets Gavin McLaughlin et al., 2016.
Crystal Structure Analysis
Jasinski et al. (2012) conducted a study on pyrazoline derivatives, including the synthesis, characterization, and crystal structure analysis of compounds structurally akin to the one of interest. Their research provides insights into the molecular geometry and interactions, which are crucial for designing compounds with desired properties, such as increased efficacy or reduced toxicity in drug development J. Jasinski et al., 2012.
Antimicrobial Activity
A study by Hamed et al. (2020) explored the synthesis of chitosan Schiff bases using heterocyclic moieties and investigated their antimicrobial activity. This approach demonstrates the potential of incorporating the compound into larger molecules to enhance antimicrobial properties, addressing the need for new agents in combating antibiotic-resistant bacteria A. Hamed et al., 2020.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)20(25)22-12-15-8-9-18(26-15)19-3-2-10-27-19/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZTTYIYJJEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

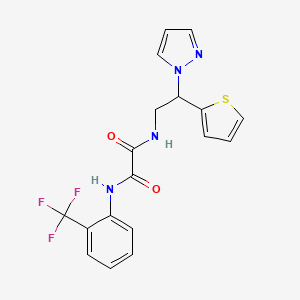

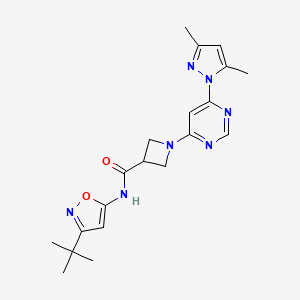
![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
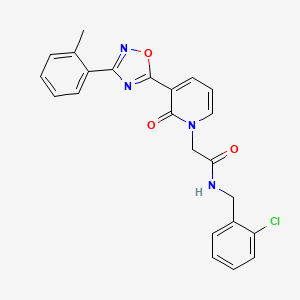

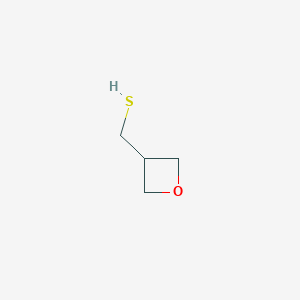
![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)
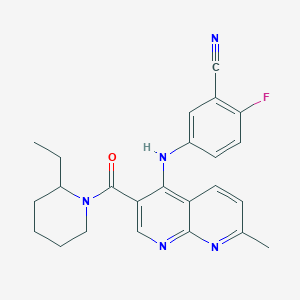

![(5-Methylpyrazin-2-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2609604.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
